
ethyl (1R)-1,3,3-trimethyl-2-oxo-cyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (1R)-1,3,3-trimethyl-2-oxo-cyclohexane-1-carboxylate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is characterized by its unique structure, which includes a cyclohexane ring with multiple substituents, making it a subject of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (1R)-1,3,3-trimethyl-2-oxo-cyclohexane-1-carboxylate can be synthesized through the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the carboxylic acid and ethanol mixture with a few drops of concentrated sulfuric acid to facilitate the formation of the ester .
Industrial Production Methods
In an industrial setting, the production of this ester may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and the use of heterogeneous catalysts can be employed to scale up the production process .
化学反应分析
Types of Reactions
Ethyl (1R)-1,3,3-trimethyl-2-oxo-cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ester can lead to the formation of alcohols.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as Grignard reagents or organolithium compounds.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
Ethyl (1R)-1,3,3-trimethyl-2-oxo-cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of ethyl (1R)-1,3,3-trimethyl-2-oxo-cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacking the cyclohexane ring.
Methyl butanoate: Another ester with a different alkyl group and carboxylic acid component.
Uniqueness
Ethyl (1R)-1,3,3-trimethyl-2-oxo-cyclohexane-1-carboxylate is unique due to its cyclohexane ring with multiple substituents, which imparts distinct chemical and physical properties. This structural complexity makes it a valuable compound for specialized applications in research and industry .
属性
分子式 |
C12H20O3 |
|---|---|
分子量 |
212.28 g/mol |
IUPAC 名称 |
ethyl (1R)-1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-5-15-10(14)12(4)8-6-7-11(2,3)9(12)13/h5-8H2,1-4H3/t12-/m1/s1 |
InChI 键 |
JXCZRFBBEUNPTN-GFCCVEGCSA-N |
手性 SMILES |
CCOC(=O)[C@@]1(CCCC(C1=O)(C)C)C |
规范 SMILES |
CCOC(=O)C1(CCCC(C1=O)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


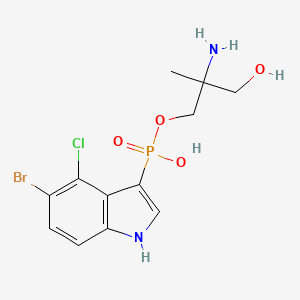
![Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-)](/img/structure/B12326196.png)
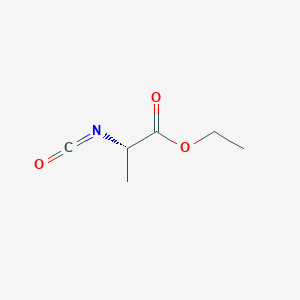
![6-[1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12326205.png)
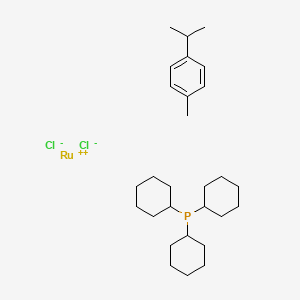

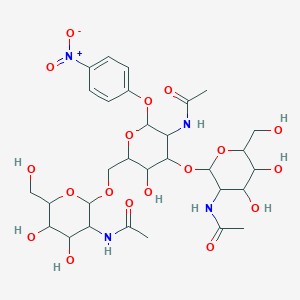
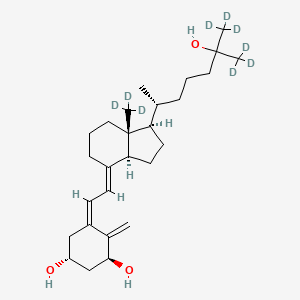
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonyloxypyrrolidine-2-carboxylate](/img/structure/B12326252.png)
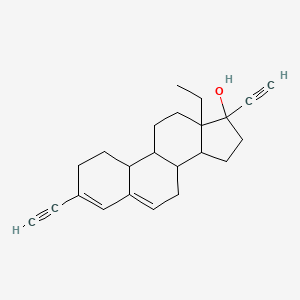
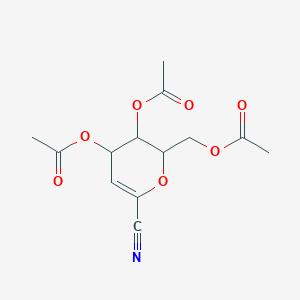
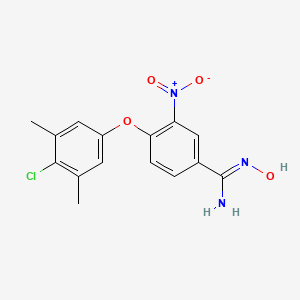
![Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester](/img/structure/B12326273.png)

